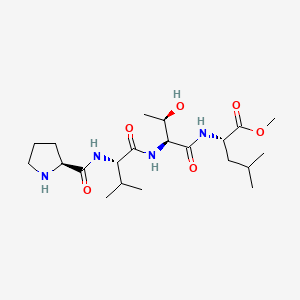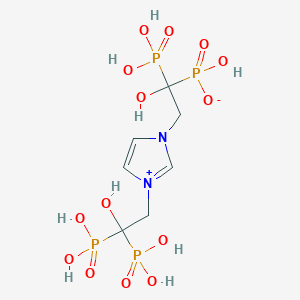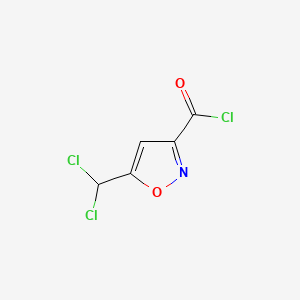
2,4-Xylidine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Xylidine-d6: 2,4-Dimethylphenyl-d6-amine , is an isotopically labeled form of the organic compound 2,4-xylidine. It is an aromatic amine with unique properties that make it valuable for various scientific research endeavors. The compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the benzene ring, giving it distinct characteristics compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Xylidine-d6 typically involves the deuteration of 2,4-xylidine. A common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions. This process ensures the replacement of hydrogen atoms with deuterium atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas or heavy water safely and efficiently. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Xylidine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2,4-Xylidine-d6 is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in labeling proteins and other biomolecules for tracking and analysis.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Xylidine-d6 involves the formation of a stable covalent bond with the target molecule. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage. This stable bond is harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities .
Comparison with Similar Compounds
2,4-Xylidine: The non-deuterated form of 2,4-Xylidine-d6, used in similar applications but lacks the unique properties conferred by deuterium atoms.
2,6-Xylidine: Another isomer of xylidine with different substitution patterns on the benzene ring.
2,5-Xylidine: An isomer with substitutions at the 2 and 5 positions on the benzene ring
Uniqueness of this compound: The presence of deuterium atoms in this compound provides unique advantages, such as increased stability and distinct spectroscopic properties. These characteristics make it particularly valuable for research applications where precise labeling and tracking are required .
Properties
CAS No. |
1071170-27-8 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
127.22 |
IUPAC Name |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChI Key |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C |
Synonyms |
2,4-Dimethylaniline-d6; 1-Amino-2,4-dimethylbenzene-d6; 2,4-Dimethylaniline-d6; 2,4-Dimethylbenzenamine-d6; 2,4-Dimethylphenylamine-d6; 2,4-Xylylamine-d6; 4-Amino-1,3-dimethylbenzene-d6; 4-Amino-1,3-xylene-d6; NSC 7640-d6; m-Xylidine-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)




![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
